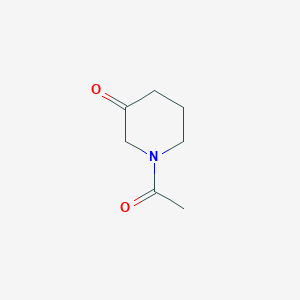

1-Acetylpiperidin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- 1-Acetylpiperidin-3-one derivatives are synthesized using acetic acid in a Mannich type condensation reaction involving long chain ketones. This process yields 3-substituted or 3,5-disubstituted 2,6-diarylpiperidin-4-ones in moderate yields (Srikanth, Sivarajan, & Sivakumar, 2014).

- Another method involves the use of axially 1-acetylpiperazine substituted silicon (IV) phthalocyanine and naphthalocyanine derivatives, which are synthesized and exhibit properties such as DNA binding and cytotoxic effects (Baş, Barut, Bıyıklıoğlu, & Özel, 2019).

Molecular Structure Analysis

- The molecular structure of 1-Acetylpiperidin-3-one derivatives demonstrates a chair conformation with equatorial orientation of all substituents like aryl group at C(2) and C(6) and pentyl group at C(3). These structural characteristics have been established through various spectral techniques such as FT-IR, NMR, UV-Visible, and Fluorescence (Savithiri, Rajarajan, Bharanidharan, & Arockia doss, 2022).

Chemical Reactions and Properties

- 1-Acetylpiperidin-3-one derivatives exhibit significant antimicrobial activity, with certain derivatives like those containing tetrazole and semicarbazone showing more potent effects against bacteria and fungi than alkyl derivatives (Srikanth, Sivarajan, & Sivakumar, 2014).

- These compounds also demonstrate properties like DNA cleavage activities, topoisomerases inhibitory effects, and potential for acting as anticancer drugs, as shown in in vitro studies (Baş, Barut, Bıyıklıoğlu, & Özel, 2019).

Physical Properties Analysis

- The physical properties of 1-Acetylpiperidin-3-one derivatives, including their spectroscopic characteristics, are defined using techniques such as FT-IR and NMR. These techniques help in understanding the conformational stability and the orientation of substituents in the compound (Savithiri, Rajarajan, Bharanidharan, & Arockia doss, 2022).

Scientific Research Applications

-

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

- Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

- Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .

-

- Piperidines are key synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

-

- Piperidine is found in natural compounds such as Piperine, which is found in plants of the Piperaceae family .

- Piperine shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

- The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and asthma .

- Piperine was also found to have antidepressant-like effects when given to mice with chronic mild stress .

properties

IUPAC Name |

1-acetylpiperidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-6(9)8-4-2-3-7(10)5-8/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHGRWSDPVNGMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80487557 |

Source

|

| Record name | 1-acetylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetylpiperidin-3-one | |

CAS RN |

34456-78-5 |

Source

|

| Record name | 1-acetylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B31675.png)

![1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid](/img/structure/B31686.png)